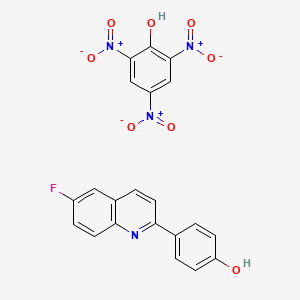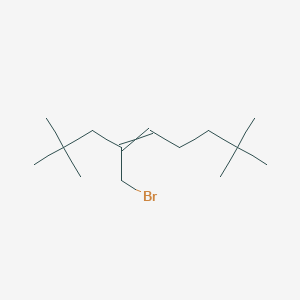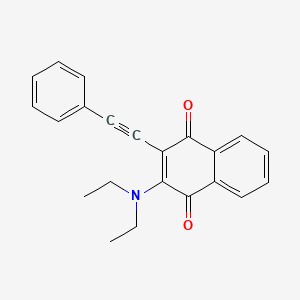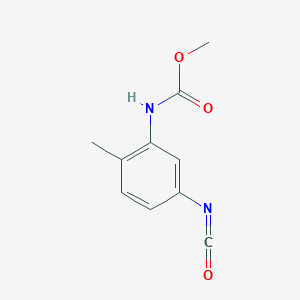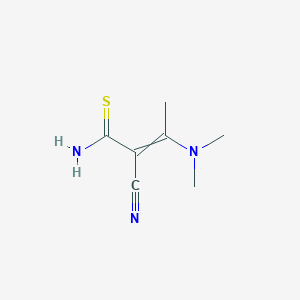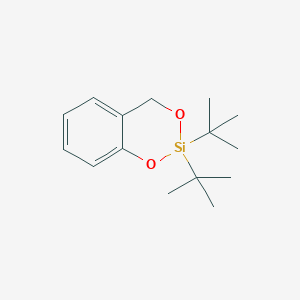
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline is a complex organic compound that belongs to the class of benzoxasilines These compounds are characterized by the presence of a silicon atom within a heterocyclic structure, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline typically involves the reaction of diphenylsilane with an appropriate diethyl-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the benzoxasiline ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzoxasiline derivatives.
科学研究应用
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom within the compound can form stable bonds with various biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline
- 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxazole
Uniqueness
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline is unique due to the presence of the silicon atom, which imparts distinct chemical reactivity and stability compared to its carbon or oxygen analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
CAS 编号 |
91073-89-1 |
|---|---|
分子式 |
C24H26OSi |
分子量 |
358.5 g/mol |
IUPAC 名称 |
3,3-diethyl-1,1-diphenyl-4H-2,1-benzoxasiline |
InChI |
InChI=1S/C24H26OSi/c1-3-24(4-2)19-20-13-11-12-18-23(20)26(25-24,21-14-7-5-8-15-21)22-16-9-6-10-17-22/h5-18H,3-4,19H2,1-2H3 |
InChI 键 |
IGNGVQVCABEXQS-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC2=CC=CC=C2[Si](O1)(C3=CC=CC=C3)C4=CC=CC=C4)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)

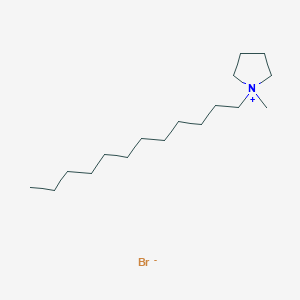

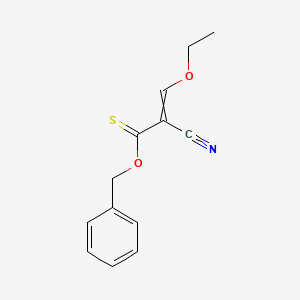
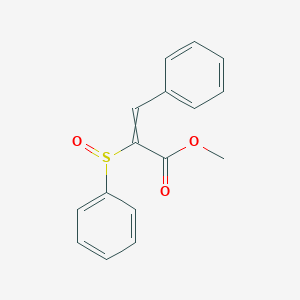
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
